molecular formula C9H10O3 B2538791 (4S)-3,4-Dihydro-2H-chromene-4,6-diol CAS No. 2243501-38-2

(4S)-3,4-Dihydro-2H-chromene-4,6-diol

Cat. No. B2538791
CAS RN: 2243501-38-2
M. Wt: 166.176
InChI Key: DEIXNYIUQLLDBS-QMMMGPOBSA-N
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Description

Synthesis Analysis

There are several routes for the synthesis of a variety of 2H/4H-chromene analogs . For instance, Cu (II)-Catalyzed [3 + 1 + 1 + 1] Cyclization of 1,3-Diketones and 2-Naphthols Using N,N-Dimethylethanolamine as a Dual Carbon Synthon has been used for the Synthesis of 2H-Chromenes .


Molecular Structure Analysis

The molecular structure of “(4S)-3,4-Dihydro-2H-chromene-4,6-diol” is C9H10O3 . The chromene molecule has a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency . For example, they have been used in Diastereodivergent Asymmetric [4 + 2] Cycloaddition of In Situ Generated ortho-Quinone Methides and Allenyl Ketones Enabled by Chiral Phosphoric Acid Catalysis .

Scientific Research Applications

Catalysis and Synthesis

Chromene derivatives, including 4H-Chromenes and Dihydropyrano[3,2-c]chromenes, have been synthesized through various catalytic processes. These compounds are obtained using efficient and environmentally friendly protocols, emphasizing the versatility of chromenes in synthetic chemistry. For example, the use of mesoporous silica nanoparticles and amino-functionalized silica gel as catalysts offers a green approach to synthesizing 4H-chromene derivatives with excellent yields (Ghorbani‐Vaghei et al., 2011); (Joshi et al., 2014).

Organic Light-Emitting Devices (OLEDs)

Chromene-containing compounds have been employed as π-electron acceptors in the development of red fluorescent dyes for OLED applications. These studies illustrate the potential of chromene moieties in enhancing the photoluminescent and electroluminescent properties of dye molecules, leading to the creation of saturated emission and higher fluorescent quantum yields (Zhang et al., 2001).

Green Chemistry

The synthesis of chromene derivatives has also been highlighted for its alignment with the principles of green chemistry. The use of water as both a reaction medium and a medium for catalyst synthesis underlines the eco-friendliness of these approaches. Notably, the application of nanocrystalline ZnO as a catalyst in aqueous media showcases an efficient, recyclable methodology that emphasizes cleaner conversion and high selectivity (Ghosh & Das, 2013).

properties

IUPAC Name

(4S)-3,4-dihydro-2H-chromene-4,6-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,10-11H,3-4H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIXNYIUQLLDBS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1O)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-3,4-Dihydro-2H-chromene-4,6-diol

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